![molecular formula C21H22F6O2 B14174564 1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) CAS No. 922718-50-1](/img/structure/B14174564.png)
1,1'-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) is a synthetic organic compound characterized by the presence of a nonane backbone with bis(oxy) linkages to trifluorobenzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) typically involves the reaction of nonane-1,9-diol with 3,4,5-trifluorobenzene in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride
Temperature: Reflux conditions (80-110°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Azides, thiols
Scientific Research Applications
1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) involves its interaction with molecular targets through its fluorine atoms and bis(oxy) linkages. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4,5-trifluorobenzene)
- 1,1’-[Ethanediylbis(oxy)]bis(3,4,5-trifluorobenzene)
Uniqueness
1,1’-[Nonane-1,9-diylbis(oxy)]bis(3,4,5-trifluorobenzene) is unique due to its specific nonane backbone and the presence of trifluorobenzene rings. This structure imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
922718-50-1 |
|---|---|
Molecular Formula |
C21H22F6O2 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-[9-(3,4,5-trifluorophenoxy)nonoxy]benzene |
InChI |
InChI=1S/C21H22F6O2/c22-16-10-14(11-17(23)20(16)26)28-8-6-4-2-1-3-5-7-9-29-15-12-18(24)21(27)19(25)13-15/h10-13H,1-9H2 |
InChI Key |
PVBPAWWDAGDVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCCCCCCCOC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
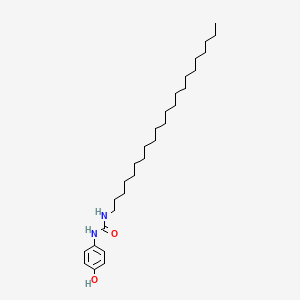
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)
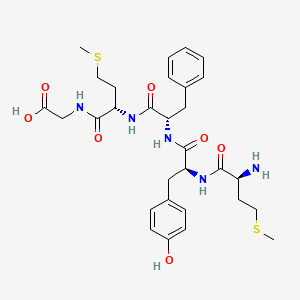

![3-(1H-Imidazol-1-yl)-6-[4-(2-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174524.png)
![[2-(3-Phenylpropylidene)cyclopropyl]methanol](/img/structure/B14174530.png)
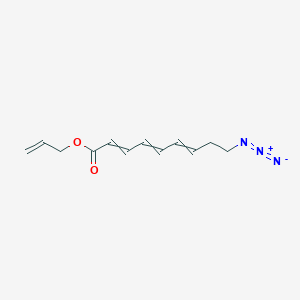

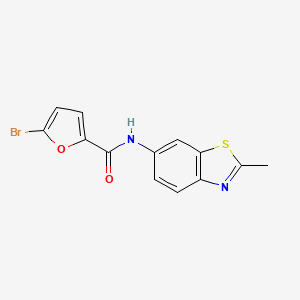
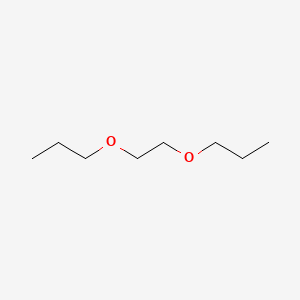
![Benzenesulfonamide, 3-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14174557.png)
![Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B14174559.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B14174567.png)
